1-[(4-Methoxyphenoxy)acetyl]indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H17NO3/c1-20-14-6-8-15(9-7-14)21-12-17(19)18-11-10-13-4-2-3-5-16(13)18/h2-9H,10-12H2,1H3 |
InChI Key |
IRASRHXWAKOWBL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Strategies for Indoline Architectures and Derivatives
Methodologies for the Construction of the Indoline (B122111) Ring System
The formation of the indoline ring, a saturated bicyclic amine, is a key synthetic challenge that has been addressed through a variety of catalytic and non-catalytic methods. These approaches provide access to a wide array of substituted indolines, which are precursors to more complex molecules.
Palladium-Catalyzed Intramolecular Cyclization Reactions
Palladium catalysis is a cornerstone in the synthesis of nitrogen-containing heterocycles, including indolines. These methods often involve the formation of a carbon-nitrogen bond through the intramolecular cyclization of appropriately functionalized aniline (B41778) derivatives.
One prominent strategy is the palladium-catalyzed intramolecular amination of C(sp²)–H bonds. For instance, β-arylethylamine substrates protected with a picolinamide (B142947) (PA) group can undergo efficient cyclization to form indolines. This reaction proceeds with low catalyst loadings under mild conditions, utilizing inexpensive reagents. organic-chemistry.org Similarly, 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives can be cyclized using a Pd(II) catalyst with an oxidant like PhI(OAc)₂ to yield various substituted indolines. organic-chemistry.org A key advantage of the 2-pyridinesulfonyl group is its facile removal after the C-H functionalization step. organic-chemistry.org
Palladium catalysts are also effective in the intramolecular amination of unactivated C(sp³)–H bonds. A notable method involves the formation of a palladacycle from 1-(tert-butyl)-2-iodobenzene derivatives, which is then aminated with a diaziridinone to produce 3,3-disubstituted indolines. acs.org Furthermore, tandem reactions that combine a Sonogashira cross-coupling with an intramolecular cyclization offer an efficient route to 2-substituted indoles, which can subsequently be reduced to indolines. This has been demonstrated in aqueous micellar media using catalysts like Pd(OAc)₂. nih.gov
The cyclization of 2-alkynylanilines is another versatile palladium-catalyzed approach. mdpi.com While often leading to indoles, the resulting double bond can be readily reduced to afford the indoline core. The reaction of N-acyl-2-alkynylanilines in the presence of a palladium catalyst can lead to 3-acyl-indoles through a process involving acyl group migration. mdpi.com
Table 1: Examples of Palladium-Catalyzed Indoline Synthesis
| Starting Material Type | Catalyst/Reagents | Key Feature | Reference |
|---|---|---|---|
| Picolinamide-protected β-arylethylamine | Palladium catalyst | Intramolecular amination of ortho-C(sp²)-H bonds | organic-chemistry.org |
| 2-Pyridinesulfonyl-protected phenethylamine | Pd(II) / PhI(OAc)₂ | Facile deprotection of the directing group | organic-chemistry.org |
| 1-(tert-Butyl)-2-iodobenzene derivatives | Palladium catalyst / Diaziridinone | Intermolecular amination of unactivated C(sp³)–H bonds | acs.org |
| o-Alkynylanilines | Pd(OAc)₂ / Xphos | Tandem Sonogashira-cyclization in aqueous media | nih.gov |
Metal-Free Oxidative Intramolecular Amination Approaches
To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic routes have gained significant attention. Oxidative intramolecular amination provides a powerful alternative for constructing the indoline nucleus.
A widely used method involves the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. researchgate.netorganic-chemistry.orgnih.gov This protocol is operationally simple, robust, and demonstrates a broad substrate scope, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.orgnih.gov The reaction mechanism is proposed to involve a single-electron transfer (SET) to generate a radical cation, followed by a migratory process through a phenonium ion intermediate. organic-chemistry.orgnih.gov The choice of the sulfonyl protecting group, such as the tosyl (Ts) group, is crucial for balancing the nucleophilicity of the nitrogen atom and its susceptibility to oxidation. organic-chemistry.org
Electrochemical methods also offer a green and efficient pathway for metal-free intramolecular C(sp²)–H amination. By using iodine as a mediator in an undivided cell, 2-vinyl anilines can be selectively converted into either indoline or indole (B1671886) derivatives. organic-chemistry.org These approaches avoid the need for chemical oxidants, reducing waste generation. researchgate.net
Reductive Annulation and Hydroboration Techniques
Reductive methods provide another avenue to the indoline scaffold, often starting from indole precursors. The reduction of the pyrrole (B145914) ring of an indole is a fundamental transformation in this context.
Hydroboration has emerged as a key technique. The reduction of indoles using simple boranes like borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) has been studied extensively. cardiff.ac.uk Experimental and computational studies suggest that the reaction proceeds through the formation of a 1-BH₂-indoline species as the resting state, rather than the previously assumed 1-BH₂-indole. cardiff.ac.uk The mechanism involves hydroboration followed by protodeborylation. cardiff.ac.uk The reduction of indoles to indolines can also be achieved using a borane reagent in the presence of trifluoroacetic acid, a method that is rapid and effective for a variety of indole compounds. google.com
Metal-free hydroboration of indoles can lead to dearomatized borylated products. nih.gov For instance, the reaction of indoles with pinacolborane (HBpin) can be promoted by frustrated Lewis pairs (FLPs) to yield borylated indolines. researchgate.net A lanthanide/B(C₆F₅)₃ system can also catalyze the hydroboration reduction of indoles with HBpin, providing a range of indoline derivatives in good yields. organic-chemistry.org
Reductive annulation offers a more convergent approach. An auto-tandem catalysis using an organosuperbase can facilitate the reductive cyclization of alkynyl α-iminoesters. In the presence of a reductant like 1-dodecanethiol, this reaction provides N-H indoline derivatives under mild conditions. organic-chemistry.org
Stereoselective Synthesis of Substituted Indolines
The synthesis of enantiomerically pure indolines is of great importance, as many bioactive molecules containing this core are chiral. Stereoselective strategies are crucial for accessing these specific stereoisomers.
Approaches to enantioselective synthesis of 2-substituted indolines include the asymmetric hydrogenation of indoles using chiral catalysts based on metals like rhodium, iridium, ruthenium, or palladium. researchgate.net Another major strategy is the enantioselective cyclization of acyclic precursors using either organocatalysis or homogeneous metal catalysis. researchgate.net
For example, the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine can produce homoallylic amine derivatives with good diastereoselectivity. acs.org These intermediates can then be cyclized via copper-mediated or palladium-catalyzed intramolecular N-arylation to form the corresponding chiral indoline derivatives. acs.org
Photocatalysis has also been employed for the stereoselective synthesis of indolines. A light-mediated, diastereoselective de novo synthesis for 2,3-substituted indolines has been developed, achieving high yields and high enantiomeric excess for trans-isomers. researchgate.net This method utilizes a polarity reversal strategy to overcome limitations associated with the efficiency of nucleophilic radicals. researchgate.net
Functionalization of the Indoline Nitrogen and Ring Periphery
Once the indoline ring system is constructed, further modification, particularly at the nitrogen atom, is often required to synthesize target molecules like 1-[(4-Methoxyphenoxy)acetyl]indoline . N-acylation is a fundamental transformation for this purpose.
N-Acylation and Amidation Reactions for Indoline Modification
The introduction of an acyl group onto the indoline nitrogen is a common and critical step in the synthesis of many pharmaceutically relevant compounds. This reaction transforms the secondary amine of the indoline core into an amide.
The N-acylation of indolines, being secondary amines, can be readily achieved using standard amidation conditions. bath.ac.uk This typically involves reacting the indoline with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. The synthesis of This compound would be accomplished by reacting indoline with (4-methoxyphenoxy)acetyl chloride or a similarly activated form of (4-methoxyphenoxy)acetic acid.
While the N-acylation of the saturated indoline nitrogen is relatively straightforward, related studies on the N-acylation of the less nucleophilic indole nitrogen have led to the development of more specialized methods that can also be applied or adapted. For instance, a chemoselective N-acylation of indoles has been developed using stable thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov This method has proven effective for a variety of substrates and is scalable, indicating its potential for practical synthesis. nih.gov Direct amidation of carboxylic acids, avoiding the pre-activation step, can also be achieved using specific catalysts. acs.org
Table 2: Selected Methods for N-Acylation of Indole/Indoline Scaffolds
| Acylating Agent Type | Conditions | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Acyl Chlorides / Anhydrides | Base (e.g., Pyridine, Triethylamine) | Amines (including Indoline) | Classical, widely used method | bath.ac.uk |
| Thioesters | Cs₂CO₃, Xylene, 140 °C | Indoles | Chemoselective N-acylation with stable acyl source | nih.gov |
| Carboxylic Acids | Catalyst (e.g., Silanols) | Amines | Direct amidation without pre-activation | acs.org |
Regioselective Introduction of Phenoxyacetyl Moieties
The introduction of the (4-methoxyphenoxy)acetyl group onto the nitrogen atom of the indoline ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-acylation, a reaction that must be chemoselective to avoid competing C-acylation, particularly at the electron-rich C3 position of the indole precursor if one were to start from indole itself.
A general and highly chemoselective method for the N-acylation of indoles, which can be adapted for indoline, involves the use of thioesters as a stable acyl source. beilstein-journals.orgbyjus.com This approach offers an advantage over the use of more reactive acyl chlorides, which can lead to side reactions and may not be compatible with a wide range of functional groups. beilstein-journals.org The reaction typically proceeds in a high-boiling solvent like xylene at elevated temperatures, with a base such as cesium carbonate (Cs₂CO₃) to facilitate the deprotonation of the indoline nitrogen. beilstein-journals.org
A direct N-acylation of indole with carboxylic acids has also been described using boric acid as a catalyst in a refluxing solvent with a Dean-Stark apparatus to remove water. nih.gov This method, while demonstrated for indole, presents a potentially more economical and direct route for the synthesis of N-acylindolines.
Table 1: General Conditions for N-Acylation of Indole/Indoline Derivatives
| Acylating Agent | Catalyst/Base | Solvent | Temperature | General Yield | Reference |
|---|---|---|---|---|---|
| Thioesters | Cs₂CO₃ | Xylene | 140 °C | Moderate to Good | beilstein-journals.org |
| Carboxylic Acids | Boric Acid | Mesitylene | Reflux | Moderate | nih.gov |
Substitution and Derivatization at Aromatic and Pyrroline (B1223166) Rings
Once the this compound scaffold is assembled, further functionalization can be explored on both the benzenoid and the pyrroline rings to generate a library of derivatives.
Aromatic Ring Substitution:
The aromatic ring of the indoline moiety is susceptible to electrophilic aromatic substitution. The N-acyl group is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack compared to unsubstituted indoline. However, directed C-H functionalization offers a powerful tool for regioselective substitution. For instance, palladium-catalyzed direct and specific C-7 acylation of indolines has been achieved using a removable directing group. libretexts.org This strategy allows for the introduction of various acyl groups at the C-7 position, a modification that is otherwise challenging due to the higher reactivity of other positions. libretexts.org While this has been demonstrated with other acyl groups, the principle can be extended to derivatives of this compound.
Pyrroline Ring Derivatization:
The pyrroline ring of the indoline nucleus also offers opportunities for derivatization. While the double bond of an indole is more reactive, the saturated pyrroline ring of indoline can undergo oxidation to the corresponding indole. The C2 and C3 positions of the pyrroline ring are key sites for introducing new functionalities. For example, methods for the synthesis of spiropyrazoline oxindoles from 3-bromooxindoles suggest pathways for functionalization at the C3 position. While not directly on an indoline, these methods highlight the reactivity of the heterocyclic portion of the scaffold. The synthesis of aeruginosins involves the formation of a pyrroline ring through enzymatic prenylation and oxidative carbocyclization, indicating that complex transformations on this ring system are feasible. nih.gov
Biocatalytic and Chemoenzymatic Approaches to Indoline Derivative Synthesis
The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. While specific biocatalytic methods for the synthesis or derivatization of This compound are not detailed in the provided search results, general principles from related systems can be extrapolated.
Engineered enzymes, such as penicillin G acylases, have been used for the site-selective modification of complex molecules like insulin, demonstrating the potential for enzymes to differentiate between similar functional groups. nih.gov This suggests that a directed evolution approach could yield an enzyme capable of selectively acylating indoline with a (4-methoxyphenoxy)acetyl group or selectively hydrolyzing the amide bond.
Furthermore, chemoenzymatic strategies have been developed for the synthesis of indole-containing acyloins. byjus.com These multi-enzyme cascade reactions can generate complex molecules from simple indole precursors. byjus.comyoutube.com For instance, a system containing tryptophan synthase, L-amino acid oxidase, and other enzymes has been used to produce carbazole (B46965) derivatives from indoles. youtube.com Such a cascade could potentially be designed to first synthesize the 1-acylindoline and then perform further enzymatic transformations on either the acyl moiety or the indoline ring.
Computational and Theoretical Investigations of Indoline Compounds
Molecular Modeling and Docking Studies for Ligand-Target Interactions within Indoline (B122111) Frameworks
Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein or enzyme. This approach is instrumental in understanding the structure-activity relationships (SAR) of indoline derivatives and guiding the design of new analogues with improved potency and selectivity.
In the development of novel anti-inflammatory agents, for example, in silico analysis of an in-house library identified an indoline derivative as a potent inhibitor of both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). nih.gov Docking studies of these indoline compounds revealed key interactions within the enzyme active sites. For instance, certain dual inhibitors fit well within the binding cavity of sEH, showing conformations that are superimposable with co-crystallized ligands. nih.gov Specific interactions observed for potent binders include π–π stacking between the indoline moiety and aromatic residues like histidine (H524) and tryptophan (W525) in the enzyme's active site. nih.gov
Similarly, docking studies have been crucial in identifying indole (B1671886) derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov For a particularly active compound, docking revealed that its carbonyl group formed hydrogen bonds with Tyrosine 355 (Tyr 355) and Arginine 120 (Arg 120) residues, interactions that were analogous to those of the established drug indomethacin. nih.gov This highlights the ability of molecular docking to elucidate the specific atomic-level interactions that drive the inhibitory activity of indoline-based compounds.
Docking studies have also been successfully applied to understand the enzyme inhibitory potential of indole Schiff bases against targets like acetylcholinesterase and human carbonic anhydrase isoforms. tandfonline.com The computational results from these studies have shown a strong correlation with in vitro experimental findings, validating the predictive power of the docking methodologies. tandfonline.com
Table 1: Examples of Indoline Derivatives and their Investigated Protein Targets via Molecular Docking
| Indoline Derivative Class | Protein Target(s) | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Dual 5-LOX/sEH Inhibitors | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Indoline moiety participates in π–π stacking with active site residues (H524, W525). | nih.gov |
| Acetohydrazide Derivatives | Cyclooxygenase-2 (COX-2) | Carbonyl group forms hydrogen bonds with key residues (Tyr 355, Arg 120), mimicking known inhibitors. | nih.gov |
| Indole Schiff Bases | Acetylcholinesterase (AChE), Carbonic Anhydrase (hCA I & II) | Docking results confirmed significant inhibitory potential and correlated well with in vitro activity. | tandfonline.com |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis of Indoline Derivatives
Quantum chemical calculations provide fundamental insights into the electronic properties of molecules, such as their electron distribution, orbital energies, and reactivity. These methods are essential for understanding the intrinsic chemical nature of indoline derivatives and for predicting their behavior in biological systems. While specific quantum chemical studies on 1-[(4-Methoxyphenoxy)acetyl]indoline are not readily found, the methodologies are broadly applicable to the indoline class.
Such calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that helps in assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. These calculations can also map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how an indoline derivative might interact with biological targets, for instance, through electrostatic or hydrogen bonding interactions.
For new synthesized compounds, quantum chemical calculations can complement experimental characterization techniques like NMR and mass spectrometry by providing a theoretical basis for the observed spectral properties. nih.gov
Conformational Analysis and Energy Landscape Exploration of Substituted Indolines
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Indoline derivatives can adopt various conformations due to the flexibility of their substituent groups. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.
Exploring the conformational energy landscape is crucial for docking studies, as it helps in selecting the most likely bioactive conformation to be used in the simulation. For substituted indolines, the orientation of groups attached to the indoline nitrogen and other positions on the ring system can significantly influence how the molecule fits into a target's binding site. Computational methods can systematically rotate flexible bonds and calculate the energy of each resulting conformation, leading to a map of the potential energy surface. This allows researchers to identify the global and local energy minima, which represent the most stable three-dimensional structures of the molecule.
In Silico Screening and Rational Design Principles for Indoline Analogues
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is a cornerstone of modern drug discovery and is particularly effective when applied to privileged scaffolds like indoline.
The process often begins with a known active compound or a "hit" identified from experimental screening. This hit compound, which could be an indoline derivative, is then used to guide the search for analogues with improved properties. For example, after an initial in silico analysis identified an indoline derivative as a 5-LOX inhibitor, this compound served as the basis for the rational design of a new library of analogues. nih.gov This focused library was then synthesized and tested, leading to the discovery of dual 5-LOX/sEH inhibitors with significantly enhanced potency. nih.gov
Rational design principles derived from computational studies include:
Structure-Based Design: Using the 3D structure of the target protein, new indoline analogues can be designed to optimize interactions with the binding site. This may involve adding or modifying functional groups to form new hydrogen bonds, salt bridges, or hydrophobic interactions.
Ligand-Based Design: In the absence of a known target structure, models can be built based on a set of known active indoline derivatives. These models, such as pharmacophores, define the essential chemical features required for activity and can be used to screen for new compounds that possess these features.
Through these iterative cycles of computational design, chemical synthesis, and biological testing, researchers can systematically optimize the properties of indoline-based compounds to develop effective therapeutic agents.
Mechanistic Insights into Biological Activities of Indoline Derivatives
Elucidation of Molecular and Cellular Mechanisms of Action for Indoline (B122111) Compounds
The biological activities of indoline derivatives are diverse, stemming from their ability to interact with a range of molecular targets and disrupt various cellular pathways. nih.govresearchgate.net The specific mechanisms are highly dependent on the substitution pattern of the indoline core.
Indoline derivatives have been shown to interact with various receptors, including dopamine (B1211576) receptors and protein kinases. For instance, certain indolin-2-one derivatives bearing a piperazinylbutyl side chain at the amide nitrogen have demonstrated high affinity and selectivity for the dopamine D4 receptor. nih.gov One such compound, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, exhibited a K(i) value of 0.5 nM for the D4 receptor, suggesting its potential as a potent D4 ligand. nih.gov The presence of a substituted aromatic moiety, in this case, a hydroxybenzyl group, appears to be a key determinant for this interaction. This suggests that the 4-methoxyphenyl (B3050149) group in 1-[(4-Methoxyphenoxy)acetyl]indoline could also facilitate binding to specific receptor pockets.
Furthermore, indoline derivatives are recognized as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. For example, certain indoline compounds are effective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. wikipedia.org The indoline moiety often serves as a scaffold to correctly position other functional groups for optimal interaction with the ATP-binding site of the kinase. wikipedia.org Additionally, some indoline derivatives have shown inhibitory activity against Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. researchgate.net The substitution pattern on the indoline ring is crucial for this inhibitory activity. researchgate.net
Indoline derivatives have been identified as inhibitors of a variety of enzymes. A notable example is the dual inhibition of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) by certain indoline-based compounds. acs.org One derivative, in particular, demonstrated IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH, highlighting a potent anti-inflammatory potential. acs.org The indoline scaffold was a key element in the design of these dual inhibitors. acs.org
While direct evidence for histone deacetylase (HDAC) inhibition by this compound is not available, other indole-based compounds, such as Panobinostat, are known HDAC inhibitors. chim.it This suggests that the broader indole (B1671886)/indoline scaffold can be adapted to target this class of enzymes.
Inhibition of tubulin polymerization is another mechanism of action for some indole derivatives. For example, 2-aryl-3-aroyl indoles, which share structural similarities with the title compound, have been investigated as inhibitors of tubulin assembly. nih.gov The substitution pattern on the aromatic rings significantly influences this activity. nih.gov
The interaction of indoline derivatives with their molecular targets can lead to the disruption of critical cellular pathways, often culminating in apoptosis or cell cycle arrest. Anticancer drugs, for instance, frequently induce apoptosis in malignant cells. nih.gov Indoline derivatives have been shown to induce programmed cell death in cancer cell lines. nih.gov
Some indoloquinoline derivatives have been observed to induce cell injury and morphological changes characteristic of apoptosis, including cytoplasmic condensation and nuclear shrinkage. researchgate.net These compounds were also found to up-regulate the expression of pro-apoptotic proteins like caspase-3 and p53, while down-regulating proteins associated with proliferation such as VEGF, PCNA, and Ki67. researchgate.net The ability of indole-based compounds to act as ligands for the aryl hydrocarbon receptor (AhR) can also play a role in modulating immune responses and cellular homeostasis. mdpi.com
Structure-Activity Relationship (SAR) Studies of Indoline Derivatives
The biological activity of indoline derivatives is intricately linked to their chemical structure. SAR studies help in understanding how different functional groups and their positions on the indoline scaffold influence the interaction with biological targets. nih.gov
The nature and position of substituents on the aromatic ring and the nitrogen atom of the indoline core are critical for biological activity. For instance, in a series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives synthesized to inhibit NF-kappaB, the substituents on the phenylamide moiety significantly affected their potency. nih.gov
The presence of a methoxy (B1213986) group on a phenyl ring, as seen in this compound, is a common feature in many biologically active indole and indoline derivatives. Methoxy-activated indoles often exhibit enhanced reactivity and diverse biological activities, including anti-inflammatory and anticancer properties. chim.itnih.gov In studies of 2,3-bis(p-methoxyphenyl)indole, anti-inflammatory activity was observed. nih.govacs.org
The N-acyl group on the indoline nitrogen also plays a crucial role. The acetyl linker in this compound provides a specific orientation and flexibility to the methoxyphenyl group, which can influence receptor or enzyme binding.
Pharmacophore modeling is a key strategy to identify the essential structural features required for a specific biological activity. For indoline derivatives, a common pharmacophore might include a hydrogen bond donor/acceptor, an aromatic ring, and a hydrophobic feature. nih.gov The benzene (B151609) ring of the indoline can engage in hydrophobic interactions, while the NH group can act as a hydrogen bond donor or acceptor. nih.gov
Lead optimization often involves modifying the substituents on the indoline scaffold to enhance potency and selectivity. For example, in the development of HIV-1 fusion inhibitors based on an indole scaffold, the shape, contact surface area, and molecular properties were systematically varied to improve activity. nih.govacs.org The linkage position between aromatic systems was found to be critical, with a 6-6' linkage being optimal in one study. nih.gov This highlights the importance of the precise three-dimensional arrangement of the pharmacophoric elements.
Multifunctional Activities and Polypharmacology of Indoline-Containing Scaffolds
Following a comprehensive review of scientific literature and chemical databases, no specific research findings concerning the multifunctional activities or polypharmacology of the chemical compound This compound have been publicly documented. The indoline scaffold itself is a recognized privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active natural products and synthetic compounds. This has led to extensive research on various indoline derivatives for potential therapeutic applications.
The versatility of the indoline core allows for chemical modifications at multiple positions, creating a vast chemical space for the development of novel drugs. Researchers have explored indoline-based compounds as inhibitors of various enzymes and as ligands for numerous receptors. However, specific data detailing the biological targets, mechanisms of action, or therapeutic potential of this compound are not available in the reviewed sources. Consequently, no data tables or detailed research findings on its specific biological activities can be provided.
While the broader class of indole derivatives, a related chemical structure, has been investigated for activities such as cholinesterase inhibition and as 5-HT6 receptor antagonists in the context of neurodegenerative diseases, these findings are not directly applicable to the specific, unresearched compound .
Advanced Research Methodologies in Indoline Chemistry
Spectroscopic and Spectrometric Characterization of Indoline (B122111) Derivatives (e.g., NMR, Mass Spectrometry, UV-Vis)
The unambiguous identification and structural elucidation of newly synthesized indoline derivatives rely heavily on a combination of spectroscopic and spectrometric methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound like 1-[(4-Methoxyphenoxy)acetyl]indoline, both ¹H and ¹³C NMR would be critical.
¹H NMR: The proton NMR spectrum would reveal characteristic signals for each unique proton environment. For instance, the protons on the indoline core would show distinct shifts and coupling patterns, typically with the methylene (B1212753) protons (C2-H₂ and C3-H₂) appearing as triplets in the aliphatic region. The aromatic protons of the indoline and the 4-methoxyphenyl (B3050149) group would resonate in the downfield aromatic region, with their splitting patterns providing information about their substitution and relative positions. The singlet for the methoxy (B1213986) (-OCH₃) group protons and the singlet for the methylene protons of the acetyl group (-COCH₂O-) would also be key identifiers.
¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the acetyl group would appear significantly downfield. The distinct signals for the aromatic carbons and the aliphatic carbons of the indoline ring would confirm the core structure.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₇H₁₇NO₃ for our target compound). The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing the loss of specific fragments like the 4-methoxyphenoxy group.
UV-Visible Spectroscopy provides information about the electronic transitions within the molecule. Indoline derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum is influenced by the chromophoric system, which includes the benzene (B151609) ring of the indoline and the attached N-acyl group with its own aromatic substituent. For this compound, one would expect absorption maxima related to the π-π* transitions of the aromatic rings. nist.govresearchgate.net The solvent used can influence the position of these maxima. nist.gov
Below are tables with representative spectroscopic data based on analogous structures like N-acetylindoline and other related indole (B1671886) derivatives.
Table 1: Representative ¹H NMR Data (Based on analogous structures like N-acetylindoline)
| Proton Assignment (Illustrative) | Expected Chemical Shift (ppm) | Multiplicity |
| Indoline-H (Aromatic) | 7.2 - 8.2 | Multiplet |
| 4-Methoxyphenyl-H (Aromatic) | 6.8 - 7.1 | Multiplet (AA'BB' system) |
| -COCH₂O- | ~4.7 | Singlet |
| Indoline-C2-H₂ | ~4.1 | Triplet |
| -OCH₃ | ~3.8 | Singlet |
| Indoline-C3-H₂ | ~3.1 | Triplet |
Table 2: Representative Mass Spectrometry and UV-Vis Data (Based on N-acetylindoline and related derivatives)
| Technique | Parameter | Expected Value/Observation |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ for C₁₇H₁₇NO₃ | m/z 284.1281 |
| UV-Vis Spectroscopy | λmax (in Methanol) | ~250 nm, ~280-290 nm |
X-ray Crystallography and Structural Determination of Indoline Compounds
While spectroscopic methods provide connectivity and environmental information, single-crystal X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique is crucial for confirming stereochemistry, bond angles, bond lengths, and intermolecular interactions.
For an N-acyl indoline derivative, obtaining a suitable single crystal is the first and often most challenging step. If successful, the diffraction data collected would allow for the precise mapping of atomic positions. For this compound, an X-ray structure would confirm the planar geometry of the amide bond and the relative orientation of the indoline and the 4-methoxyphenoxyacetyl moieties. The analysis of a closely related compound, 1-acetylindoline , reveals key structural features common to this class. nih.gov The indoline ring itself is not perfectly planar, with the five-membered heterocyclic portion adopting a slight envelope or twisted conformation. The N-acetyl group introduces a planar amide linkage, and the orientation of this group relative to the indoline ring system is a key conformational feature.
The crystal packing is dictated by intermolecular forces such as hydrogen bonds (if present), π-π stacking between aromatic rings, and van der Waals interactions. These interactions are fundamental to understanding the solid-state properties of the material. In the absence of strong hydrogen bond donors in our target molecule, C-H···O interactions and π-stacking would likely play a significant role in the crystal lattice.
Table 3: Representative Crystallographic Parameters for an N-Acyl Indoline (Based on data for 1-acetylindoline, CCDC 102150) nih.gov
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.0 |
| c (Å) | 10.0 |
| β (°) | 108 |
| Volume (ų) | 800 |
| Z (Molecules/Unit Cell) | 4 |
Chromatographic Separation and Analytical Techniques for Indoline Mixtures
Chromatography is essential for both the purification of synthesized indoline derivatives and the analysis of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for these purposes.
For a compound like this compound, which possesses moderate polarity, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. nih.govnih.gov In this setup, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase.
Method Development: A typical method would involve a gradient elution, starting with a higher proportion of an aqueous solvent (like water with a small amount of an acid such as formic or trifluoroacetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.govclockss.org
Detection: A UV detector is commonly used, set to a wavelength where the compound shows strong absorbance (e.g., one of the λmax values determined by UV-Vis spectroscopy). For more detailed analysis, an HPLC system can be coupled to a mass spectrometer (LC-MS), which provides mass information for each peak, aiding in the identification of the main product, byproducts, and impurities. nih.gov
Preparative Chromatography: Once an analytical method is established, it can be scaled up to preparative HPLC for the purification of the compound from a reaction mixture. Flash column chromatography using silica (B1680970) gel is also a standard method for purification on a larger scale.
Table 4: Typical RP-HPLC Conditions for Indoline Derivatives
| Parameter | Condition |
| Column | C18 or C8, 3-5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |
| Flow Rate | 0.5 - 1.0 mL/min (Analytical) |
| Detection | UV at 254 nm or 280 nm |
High-Throughput Screening and Assay Development for Activity Profiling
Once a pure indoline derivative is obtained and characterized, the next step, particularly in a drug discovery context, is to assess its biological activity. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.govchemeo.com
While the specific activity of this compound is not known, indoline scaffolds are present in many biologically active molecules. Therefore, a library of such derivatives might be screened against various targets.
Assay Development: The first step is to develop a robust and miniaturized assay suitable for HTS. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific cellular response (e.g., cytotoxicity, reporter gene expression, or changes in second messenger levels). For example, if exploring anti-inflammatory potential, one might develop an assay to measure the inhibition of an enzyme like cyclooxygenase (COX) or 5-lipoxygenase (5-LOX).
Screening Process: The compound library, including our target molecule, would be formatted in microtiter plates (e.g., 384- or 1536-well plates). Automated liquid handling systems dispense the compounds into the assay plates along with necessary reagents (enzyme, substrate, cells, etc.). The assay signal (e.g., fluorescence, luminescence, absorbance) is then read by a plate reader.
Hit Identification and Confirmation: Compounds that show significant activity (so-called "hits") are then subjected to further confirmation and validation studies. This involves re-testing, determining dose-response curves to calculate potency (e.g., IC₅₀ or EC₅₀ values), and performing secondary assays to confirm the mechanism of action and rule out false positives.
The development of diverse indoline libraries and their subsequent evaluation through HTS is a powerful strategy for identifying novel lead compounds for therapeutic development. chemeo.com
Table 5: Common Assay Formats for HTS of Chemical Libraries
| Assay Type | Principle | Example Target/Endpoint | Detection Method |
| Enzyme Inhibition | Measures the ability of a compound to block enzyme activity. | Kinases, Proteases, 5-LOX | Fluorescence, Luminescence, TR-FRET, AlphaScreen |
| Receptor Binding | Measures the displacement of a labeled ligand from its receptor. | GPCRs, Nuclear Receptors | Radiometric, Fluorescence Polarization |
| Cell Viability | Measures the number of living cells after compound treatment. | Cytotoxicity screening | Colorimetric (MTT), Fluorometric (Resazurin) |
| Reporter Gene | Measures the expression of a reporter gene linked to a specific promoter. | Transcription factor pathways | Luminescence (Luciferase), Fluorescence (GFP) |
Future Research Directions and Expanding Applications of Indoline Scaffolds
Development of Novel Indoline-Based Chemical Probes and Tools
The unique structural and photophysical properties of the indoline (B122111) and its aromatic precursor, indole (B1671886), make them ideal frameworks for creating sophisticated chemical probes. These tools are designed to detect specific molecules or ions and to visualize biological processes within living cells.
Recent research has focused on creating fluorescent probes for various applications. nih.gov For instance, novel indolium-based probes have been developed for the fast and sensitive detection of cyanide (CN⁻), a highly toxic anion. mdpi.comnih.gov One such probe was synthesized by conjugating 1, 2, 3, 3-Tetramethyl-3H-indolium iodide with 2-acetyl benzothiophene. nih.gov The introduction of cyanide triggers a nucleophilic attack on the probe's quaternary amine salt structure, leading to a quenching of its fluorescence, which allows for both qualitative and quantitative analysis. nih.govresearchgate.net These probes demonstrate high selectivity and rapid response times, highlighting their potential for practical applications in environmental and biological monitoring. researchgate.net
Beyond ion detection, indole derivatives are being engineered as advanced sensors and imaging agents. Probes designed with a donor-π-acceptor (D-π-A) architecture exhibit interesting photophysical properties, such as solvatochromism, where their color changes depending on the polarity of the solvent. nih.gov This characteristic allows for their use in creating colorimetric pH sensors and fluorescent test papers. nih.gov Furthermore, specialized probes are being developed for bioimaging. Benzo[c,d]indole-quinoline (BIQ) monomethine cyanine (B1664457) scaffolds have been used to create deep-red emissive probes for imaging nucleolar RNA in living cells. elsevierpure.com These probes exhibit a significant "off-on" fluorescence response, becoming more than 100 times brighter upon binding to RNA, which provides a clear signal for high-resolution imaging. elsevierpure.com
| Probe Type | Target Analyte/Application | Mechanism of Action | Key Features |
| Indolium-based Probe | Cyanide (CN⁻) | Nucleophilic attack causing fluorescence quenching. nih.gov | Rapid response, high selectivity, quantitative analysis capability. nih.govresearchgate.net |
| D-π-A Indole Derivative | pH, Solvent Polarity | Protonation of N and O atoms, changes in molecular conformation. nih.gov | Positive solvatochromism, colorimetric and fluorescent response. nih.gov |
| BIQ Cyanine Scaffold | Nucleolar RNA | "Off-on" fluorescence upon binding to RNA. elsevierpure.com | Deep-red emission (>650 nm), high photostability, >100-fold fluorescence enhancement. elsevierpure.com |
Exploration of New Mechanistic Paradigms for Indoline Activity
Advancements in organic synthesis are uncovering novel reaction mechanisms for constructing and functionalizing the indoline core. These new paradigms offer greater efficiency, control, and access to complex molecular architectures that were previously difficult to synthesize.
One area of intense exploration is the use of domino reactions, where multiple bond-forming events occur in a single pot. A highly efficient domino process for synthesizing indolines involves a copper-catalyzed amidation followed by an intramolecular nucleophilic substitution. nih.gov This method can proceed through several potential mechanistic pathways, with the most likely being the initial Cu-catalyzed amidation of an aryl iodide, followed by an intramolecular Sₙ2 reaction to form the indoline ring. nih.gov This approach is attractive due to its mild reaction conditions and broad substrate scope. nih.gov
Radical chemistry is also providing new routes to indoline derivatives. Researchers have developed an N-heterocyclic carbene (NHC)-catalyzed radical relay process for the dearomatization of indoles to produce complex tetrahydropyrido[1,2-a]indol-6-one scaffolds. acs.org This metal-free method proceeds with high efficiency and excellent control over stereochemistry. acs.org Another innovative strategy is the iridium-catalyzed asymmetric [3 + 2] cycloaddition, which allows for the synthesis of highly enantioenriched tetrahydrofurans from carboxylic acids and vinylcyclopropanes. acs.org While not directly forming indolines, this paradigm for creating heterocyclic structures by overcoming the challenging reactivity of carboxylic acids offers insights that could be adapted to indoline synthesis. acs.org
Furthermore, understanding the mechanism of biological action is crucial for drug development. In the quest for new anti-inflammatory agents, molecular docking studies have been used to elucidate how indoline-based compounds inhibit enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). acs.org These computational studies revealed that the indoline moiety fits into the enzyme's binding pocket, forming key van der Waals interactions and hydrogen bonds with specific amino acid residues, thereby blocking the enzyme's activity. acs.org
Integration of Artificial Intelligence and Machine Learning in Indoline Discovery
The discovery of new drugs is a long, expensive, and complex process. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative technologies that can significantly accelerate and improve the efficiency of drug discovery. astrazeneca.comyoutube.com These computational tools are particularly well-suited for navigating the vast chemical space of potential drug candidates to identify novel compounds with desired biological activities. astrazeneca.com
A prime example of this integration is the discovery of new inhibitors for indoleamine 2,3-dioxygenase (IDO), a promising target for cancer immunotherapy. nih.gov Researchers have successfully built machine learning models, such as naive Bayesian (NB) and recursive partitioning (RP), trained on a library of known IDO inhibitors. These models use molecular fingerprints as descriptors to predict the inhibitory activity of new compounds. By virtually screening an in-house library, scientists were able to identify several new and potent IDO inhibitors from the tanshinone family, demonstrating the power of ML to find novel uses for existing scaffolds. nih.gov
| AI/ML Application | Technique Used | Objective | Outcome |
| Inhibitor Discovery | Naive Bayesian (NB), Recursive Partitioning (RP) Models | Identify new IDO inhibitors for cancer immunotherapy. nih.gov | Discovery of three new active IDO inhibitors with novel scaffolds. nih.gov |
| Property Prediction | Graph Neural Networks, Transfer Learning | Predict molecular properties (ADME, efficacy, safety). astrazeneca.com | Improved predictive performance, enabling smarter decisions on candidate progression. astrazeneca.com |
| Process Acceleration | General AI/ML Algorithms | Reduce timelines and costs of drug development. nih.gov | More efficient analysis of large datasets to energize computer-facilitated drug discovery. nih.gov |
Sustainable Synthesis and Green Chemistry Innovations for Indoline Production
The principles of green chemistry—which aim to reduce waste, use less hazardous substances, and improve energy efficiency—are increasingly influencing the synthesis of pharmaceutical scaffolds like indoline. Researchers are developing innovative methods that are not only more environmentally friendly but also more efficient and cost-effective.
One significant advancement is the development of multicomponent reactions (MCRs) for indole synthesis. An innovative two-step MCR allows for the de novo assembly of the indole core from inexpensive and widely available starting materials under mild conditions, using ethanol (B145695) as a benign solvent and avoiding the need for metal catalysts. rsc.org This approach aligns with green chemistry principles by maximizing atom economy and reducing hazardous waste. rsc.org
Microwave-assisted synthesis has also emerged as a powerful green technique. tandfonline.com Microwave irradiation provides rapid and targeted heating, which can dramatically shorten reaction times from hours to minutes, reduce energy consumption, and often leads to higher product yields. tandfonline.com This method has been successfully applied to various indole syntheses, including the Fischer indole synthesis and the construction of complex derivatives like bis(indolyl)methanes. tandfonline.com
Furthermore, modern catalytic methods are being designed with sustainability in mind. Palladium-catalyzed C-H activation strategies provide a more direct and atom-economical route to indolines compared to traditional methods that require pre-functionalized starting materials. nih.gov Similarly, photocatalysis using low-cost organic dyes like eosin (B541160) Y and visible light offers a metal-free and green approach for specific transformations, such as the hydroxylation of benzylic methylenes on indoline-related structures. organic-chemistry.org These innovations are paving the way for the large-scale, sustainable production of indoline-based compounds. rsc.org
Q & A
Q. How can researchers ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
